Volatility Comparison: TDMASn vs. Halogenated (SnCl₄) and Alternative Amino (TDEASn) Tin Precursors
The volatility of a precursor is a primary determinant of its suitability for vapor deposition. Tetrakis(dimethylamino)tin (TDMASn) exhibits a vapor pressure of 15 Torr, a value that ensures efficient delivery and high throughput in ALD/CVD systems [1]. This represents a stark contrast to the classic tin precursor, tin tetrachloride (SnCl₄), which is a liquid but a significant drawback is its generation of corrosive HCl byproduct during reaction, a non-issue for the halogen-free TDMASn [2]. In a direct comparison with its closest amino-analog, Tetrakis(diethylamino)tin (TDEASn), TDMASn's 15 Torr vapor pressure is orders of magnitude higher than TDEASn's reported vapor pressure of 0.5 mmHg at 110°C (approx 0.5 Torr) . This quantitative difference in volatility directly translates to the feasibility of low-temperature processes, where achieving sufficient precursor flux from a low-vapor-pressure source is a major challenge.
| Evidence Dimension | Volatility (Vapor Pressure) |
|---|---|
| Target Compound Data | 15 Torr (at unspecified temperature, likely near room temperature or typical bubbler conditions) |
| Comparator Or Baseline | SnCl₄: Produces corrosive HCl byproduct (qualitative disadvantage). Tetrakis(diethylamino)tin (TDEASn): ~0.5 Torr at 110°C. |
| Quantified Difference | TDMASn's vapor pressure is approximately 30 times greater than TDEASn's (15 Torr vs 0.5 Torr). |
| Conditions | Data compiled from vendor technical literature (Strem Chemicals, BALD Engineering) and chemical databases (ChemicalBook) [1]. |
Why This Matters
Higher vapor pressure ensures a stable and sufficient precursor flux during ALD, which is critical for achieving high throughput, maintaining self-limiting growth, and enabling low-temperature deposition without excessive precursor heating.
- [1] BALD Engineering. (2019, November 21). PEALD processes employing Strem supplied TDMASn precursor presented by diverse groups of researchers. Retrieved from https://www.blog.baldengineering.com/2019/11/peald-processes-employing-strem.html View Source
- [2] Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244-252. DOI: 10.1116/1.2835087 View Source
